molecular formula C10H11N3 B2985108 3-Amino-5-(2-methylphenyl)-1H-pyrazole CAS No. 5784-45-2; 57860-42-1; 902835-99-8

3-Amino-5-(2-methylphenyl)-1H-pyrazole

Cat. No.: B2985108
CAS No.: 5784-45-2; 57860-42-1; 902835-99-8
M. Wt: 173.219
InChI Key: CKQCUZKXAXOTEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(2-methylphenyl)-1H-pyrazole is a pyrazole derivative characterized by a five-membered aromatic ring containing two nitrogen atoms. The compound features an amino group (-NH₂) at position 3 and a 2-methylphenyl substituent at position 5 (Figure 1). Its molecular formula is C₁₀H₁₁N₃, with a molecular weight of 173.21 g/mol. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications, including antifungal, insecticidal, and antitumor activities .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

The structural and functional properties of 3-Amino-5-(2-methylphenyl)-1H-pyrazole can be contextualized by comparing it with related pyrazole compounds. Key analogs include:

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
This compound 3-NH₂, 5-(2-methylphenyl) C₁₀H₁₁N₃ 173.21 Not explicitly reported (inferred: potential agrochemical/pharmacological uses)
3-Amino-5-phenyl-1H-pyrazole 3-NH₂, 5-phenyl C₉H₉N₃ 159.19 Intermediate in organic synthesis
5-Amino-3-methyl-1-phenylpyrazole 5-NH₂, 3-methyl, 1-phenyl C₁₀H₁₁N₃ 173.21 Research in kinase modulation
3-Amino-5-methylpyrazole 3-NH₂, 5-methyl C₄H₇N₃ 97.11 Laboratory reagent
5-Amino-1H-pyrazole-3-acetic acid 5-NH₂, 3-CH₂COOH C₅H₇N₃O₂ 141.13 Biochemical research

Structural and Physicochemical Properties

  • Amino Group Position: Derivatives with amino groups at position 3 (e.g., target compound) vs. position 5 (e.g., 5-Amino-3-methyl-1-phenylpyrazole) exhibit distinct electronic profiles, influencing reactivity and intermolecular interactions .
  • Melting Points: 3-Amino-5-methylpyrazole melts at 41–43°C , while bulkier substituents (e.g., phenyl) raise melting points (e.g., 3-Amino-5-phenyl-1H-pyrazole: 124–128°C ). The target compound’s melting point is likely intermediate due to the 2-methylphenyl group.

Properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQCUZKXAXOTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50973452
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57860-42-1
Record name 5-(2-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50973452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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